molecular formula C7H7N3S B12826760 S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine CAS No. 41066-68-6

S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine

Cat. No.: B12826760
CAS No.: 41066-68-6
M. Wt: 165.22 g/mol
InChI Key: ZDXCSDOLRSKTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine is a chemical compound of interest in synthetic and materials chemistry, characterized by its sulfenamide functional group which contains a sulfur-nitrogen (S-N) bond . Compounds with sulfenamide frameworks are significant in organic synthesis and industrial applications, notably as accelerators in rubber vulcanization processes . The molecular structure typically involves a benzimidazole moiety linked to the thiohydroxylamine group via a sulfur atom, with a bond length close to the typical N-S bond of approximately 1.685 Å . This reagent serves as a valuable building block for researchers developing new synthetic methodologies and designing functional materials. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

41066-68-6

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

S-(1H-benzimidazol-2-yl)thiohydroxylamine

InChI

InChI=1S/C7H7N3S/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2,(H,9,10)

InChI Key

ZDXCSDOLRSKTIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine typically involves the reaction of o-phenylenediamine with carbon disulfide and subsequent cyclization. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has highlighted the potential of S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine derivatives as anticancer agents. A study synthesized a series of benzimidazole derivatives that exhibited significant inhibitory activity against human cancer cell lines, particularly through their interaction with DNA and inhibition of topoisomerase enzymes. Compounds such as 12b demonstrated an IC50 comparable to established chemotherapeutics like camptothecin, indicating strong potential for development as anticancer drugs .

Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Derivatives containing the benzimidazole moiety were tested against various bacterial strains and showed promising results. Notably, certain derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections .

Mechanistic Insights

Targeting Dihydrofolate Reductase
One mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis. The structural similarities between this compound derivatives and purine nucleotides facilitate their binding to DHFR, leading to disrupted cellular proliferation in cancerous cells .

DNA Interaction Studies
Spectroscopic studies have indicated that these compounds can bind to DNA, stabilizing certain structures and potentially interfering with replication processes. Techniques such as UV absorption and circular dichroism spectroscopy have been employed to elucidate these interactions, highlighting the compound's dual role in both anticancer and antimicrobial applications .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield various derivatives with distinct biological activities. Key synthetic routes include:

  • Refluxing benzimidazole derivatives with thiohydroxylamine : This method provides a straightforward approach to producing the desired thiohydroxylamine compounds.
  • Functionalization at different positions on the benzimidazole ring : Modifications can enhance biological activity or selectivity against specific targets.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are crucial for confirming the structure and purity of synthesized compounds .

Case Studies

Study Focus Findings
Anticancer ActivityIdentified compounds with IC50 values comparable to camptothecin; effective against multiple cancer cell lines.
Antimicrobial EvaluationShowed significant antimicrobial activity against Gram-positive and Gram-negative bacteria with low MIC values.
Interaction with DHFRDemonstrated structural similarities leading to effective inhibition of DHFR, impacting purine synthesis in cancer cells.

Mechanism of Action

The mechanism of action of S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme . Additionally, the thiohydroxylamine group can form covalent bonds with specific amino acid residues in the enzyme, leading to irreversible inhibition .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Substituent Position Functional Group Key Structural Impact
This compound S-position Thiohydroxylamine Enhanced polarizability, redox activity
N-(1H-Benzo[d]imidazol-2-yl)-N'-tosylacetamidine N-position Sulfonyl acetamidine Stabilized via resonance, moderate acidity
(1H-Benzo[d]imidazol-2-yl)methanamine C-position Methanamine High solubility, coordination versatility
5{101}–5{105} Imidazole core Acylated benzyl groups Steric hindrance, peptide mimicry

Physicochemical and Coordination Properties

  • Luminescence and metal binding: Tris((1H-benzo[d]imidazol-2-yl)methyl)amine and related ligands form stable luminescent lanthanide complexes due to strong N-donor coordination . The thiohydroxylamine group’s sulfur may offer softer Lewis basicity, favoring transition metal binding (e.g., Cu, Fe) over lanthanides.
  • Solubility and stability : Sulfonyl derivatives (e.g., N'-tosylacetamidines) exhibit moderate solubility in polar aprotic solvents, whereas thiohydroxylamine’s -SH group may increase hydrophilicity but reduce oxidative stability .

Challenges and Limitations

Direct comparative data on this compound remain scarce, necessitating further studies on its synthesis, stability, and applications.

Biological Activity

S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-benzimidazole derivatives with thiohydroxylamine. The method can vary based on the substituents on the benzimidazole ring, which can significantly affect the compound's biological activity.

Antimicrobial Properties

Research has demonstrated that derivatives of benzimidazole exhibit potent antimicrobial activity. For instance, studies have shown that certain benzimidazole compounds possess minimum inhibitory concentrations (MIC) against various pathogens, including Staphylococcus aureus and Candida albicans . The specific activity of this compound in this context remains to be fully elucidated, but its structural similarities suggest potential efficacy against similar microbial targets.

Anti-inflammatory Activity

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. Compounds containing the benzimidazole moiety have shown promise in reducing inflammation in various models, such as carrageenan-induced paw edema in rats . The mechanism often involves inhibition of pro-inflammatory mediators, making it a potential candidate for developing anti-inflammatory drugs.

Antioxidant Properties

The antioxidant capacity of this compound is another area of interest. Compounds with thiohydroxylamine groups are known to scavenge free radicals, which can mitigate oxidative stress-related damage in cells. This property is crucial for developing therapeutics aimed at diseases characterized by oxidative stress, such as neurodegenerative disorders.

Case Study 1: Antimicrobial Efficacy

A study focused on a series of benzimidazole derivatives reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active compounds had MIC values below 10 µg/mL, indicating their potential as effective antibiotics . While specific data on this compound is limited, its structural characteristics suggest it could exhibit similar or enhanced activity.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model using carrageenan-induced edema, several benzimidazole derivatives were tested for their ability to reduce swelling and inflammation. Results indicated a dose-dependent response with some compounds showing efficacy comparable to standard anti-inflammatory drugs like Diclofenac . This suggests that this compound may also possess similar anti-inflammatory properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.